

# FLLL31: A Potent Dual Inhibitor of JAK2/STAT3 Signaling

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

**FLLL31**, a synthetic analog of curcumin, has emerged as a potent small molecule inhibitor of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of the JAK2/STAT3 pathway is a hallmark of numerous human cancers, playing a pivotal role in tumor cell proliferation, survival, invasion, and angiogenesis. **FLLL31** exerts its anti-cancer effects by directly binding to the kinase domain of JAK2 and the Src Homology 2 (SH2) domain of STAT3, thereby inhibiting STAT3 phosphorylation, dimerization, and subsequent nuclear translocation and transcriptional activity. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **FLLL31**, with a focus on its mechanism of action and detailed experimental protocols for its investigation.

## **Chemical Structure and Properties**

**FLLL31**, chemically known as (1E,6E)-1,7-bis(3,4-dimethoxyphenyl)-4,4-dimethylhepta-1,6-diene-3,5-dione, is a derivative of curcumin. Its structure is characterized by two methoxy-substituted phenyl rings linked by a seven-carbon chain with a diketone moiety.

Table 1: Chemical and Physical Properties of FLLL31



| Property          | Value                                                                      |
|-------------------|----------------------------------------------------------------------------|
| IUPAC Name        | (1E,6E)-1,7-bis(3,4-dimethoxyphenyl)-4,4-dimethylhepta-1,6-diene-3,5-dione |
| Synonyms          | Tetramethylcurcumin                                                        |
| Molecular Formula | C25H28O6                                                                   |
| Molecular Weight  | 424.49 g/mol                                                               |
| CAS Number        | 52328-97-9                                                                 |
| Appearance        | Yellow powder                                                              |
| Solubility        | Soluble in DMSO (≥10 mg/mL)                                                |
| Storage           | Store at -20°C for long-term stability.                                    |

# Mechanism of Action: Targeting the JAK2/STAT3 Signaling Pathway

The JAK2/STAT3 signaling cascade is a critical pathway in cellular communication, transmitting signals from extracellular cytokines and growth factors to the nucleus to regulate gene expression. In many cancers, this pathway is aberrantly and constitutively activated, leading to uncontrolled cell growth and survival.

**FLLL31** has been designed as a dual inhibitor, targeting two key components of this pathway:

- JAK2 Inhibition: **FLLL31** directly interacts with the kinase domain of JAK2, preventing the autophosphorylation and activation of this upstream kinase.
- STAT3 SH2 Domain Binding: FLLL31 binds to the SH2 domain of STAT3. This domain is
  crucial for the recruitment of STAT3 to phosphorylated cytokine receptors and for the
  dimerization of activated STAT3 monomers. By occupying the SH2 domain, FLLL31
  prevents the formation of functional STAT3 dimers.

This dual inhibition effectively blocks the phosphorylation of STAT3 at tyrosine 705 (p-STAT3), a critical step for its activation. Consequently, the downstream transcriptional activities of



STAT3, which promote the expression of genes involved in cell cycle progression (e.g., Cyclin D1), survival (e.g., Bcl-xL, Survivin), and angiogenesis, are suppressed.[1]



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [FLLL31: A Potent Dual Inhibitor of JAK2/STAT3 Signaling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672838#flll31-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com